Oxybis(methyl-2,1-ethanediyl) diacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

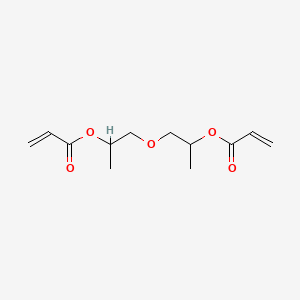

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-prop-2-enoyloxypropoxy)propan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-5-11(13)16-9(3)7-15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJVAUBBYGWVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OC(=O)C=C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892316 | |

| Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57472-68-1, 85996-31-2 | |

| Record name | Dipropylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057472681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis(2-propanol) diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085996312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybis(methyl-2,1-ethanediyl) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-OXYDIPROPANOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VF72053S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oxybis(methyl-2,1-ethanediyl) diacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybis(methyl-2,1-ethanediyl) diacrylate, also commonly known as dipropylene glycol diacrylate (DPGDA), is a difunctional acrylate monomer with the chemical formula C₁₂H₁₈O₅.[1][2][3] It is a colorless to light yellow liquid that serves as a crucial component in a variety of applications, particularly in the formulation of ultraviolet (UV) and electron beam (EB) curable systems.[1][4] Its utility stems from its ability to act as a reactive diluent and a crosslinking agent, thereby influencing the viscosity, cure speed, and final physical properties of polymers.[4][5][6] This guide provides a comprehensive overview of its chemical properties, supported by tabulated data, detailed experimental protocols, and a visualization of its role in polymerization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are critical for understanding its behavior in various chemical processes and applications.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][7] |

| CAS Number | 57472-68-1 | [1][2][7] |

| Molecular Formula | C₁₂H₁₈O₅ | [1][2][3] |

| Molecular Weight | 242.27 g/mol | [1][3][4] |

| EINECS Number | 260-754-3 | [4][7] |

| InChI Key | RNJVAUBBYGWVBF-UHFFFAOYSA-N | [1] |

| Synonyms | Dipropylene glycol diacrylate, 2-Propenoic acid, oxybis(methyl-2,1-ethanediyl) ester | [4] |

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid/oil | Ambient | [2][4][5] |

| Boiling Point | 119-121 °C | 0.8 mm Hg | [4][8] |

| Density | 1.05 g/cm³ | 25 °C | [4][8][9] |

| Refractive Index | 1.4500-1.4540 | 20 °C | [4][8] |

| Viscosity | 5-15 cps | 25 °C | [10] |

| Flash Point | 110 °C | [4][8] | |

| Vapor Pressure | 0.085 Pa | 20 °C | [4][8] |

| Water Solubility | 5.2 g/L | 20 °C | [4][8] |

| LogP | 0.2 | 24 °C | [4][8] |

| Solubility | Soluble in organic solvents such as acetone and benzene. | [4][5][11] |

Reactivity and Polymerization

This compound is a highly reactive monomer due to the presence of two acrylate functional groups.[4] This bifunctionality allows it to act as a crosslinking agent, forming a three-dimensional polymer network upon polymerization.[4] The polymerization is typically initiated by free radicals, which can be generated by UV light in the presence of a photoinitiator, or by heat with a thermal initiator.[4]

The flexible diether linkage in its backbone contributes to the flexibility of the resulting polymer.[1] Its properties make it a valuable component in formulations for coatings, inks, adhesives, and 3D printing resins, where it can enhance adhesion, durability, and mechanical strength.[4][5][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical and physical properties of acrylate monomers like this compound. These are based on established international standards.

Determination of Viscosity (Rotational Viscometer Method)

This protocol is based on ASTM D2196, a standard test method for rheological properties of non-Newtonian materials by rotational viscometer.

-

Objective: To measure the apparent viscosity of the liquid monomer.

-

Apparatus: A rotational viscometer (e.g., Brookfield type), appropriate spindle, a temperature-controlled bath.

-

Procedure:

-

Equilibrate the sample to the test temperature (e.g., 25 °C) in the temperature-controlled bath.

-

Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.

-

Immerse the spindle into the sample up to the marked immersion groove.

-

Allow the viscometer to rotate for a specified period (e.g., 60 seconds) to achieve a stable reading.

-

Record the dial reading and the rotational speed.

-

Calculate the viscosity in centipoise (cP) using the viscometer's calibration factor for the specific spindle and speed used.

-

Determination of Water Solubility

This protocol is based on the principles outlined in ISO 1567 for denture base polymers, which can be adapted for monomers.

-

Objective: To determine the mass of soluble material per unit volume after water immersion.

-

Apparatus: Analytical balance (accurate to 0.1 mg), desiccator, constant temperature water bath (37 ± 1 °C), disc-shaped molds.

-

Procedure:

-

Prepare several disc-shaped specimens of the cured polymer (polymerized from the monomer) of known dimensions.

-

Place the specimens in a desiccator with a suitable desiccant (e.g., silica gel) and dry them to a constant mass (m₁).

-

Immerse the specimens in distilled water in the water bath at 37 °C for 7 days.

-

After 7 days, remove the specimens, wipe them dry, and weigh them (m₂).

-

Recondition the specimens to a constant mass in the desiccator (m₃).

-

Calculate the water solubility (W_sp) in µg/mm³ using the formula: W_sp = (m₁ - m₃) / V where V is the volume of the specimen in mm³.

-

Determination of Monomer Reactivity Ratios

The Kelen-Tüdős method is a common graphical method used to determine the reactivity ratios of monomers in a copolymerization reaction.

-

Objective: To determine the relative reactivity of this compound (M₁) when copolymerized with another monomer (M₂).

-

Procedure:

-

Prepare a series of reaction mixtures with varying initial molar feed ratios of the two monomers ([M₁]₀/[M₂]₀).

-

Initiate polymerization (e.g., using a free-radical initiator like AIBN) and allow the reaction to proceed to a low conversion (typically <10%).

-

Stop the polymerization and isolate the resulting copolymer.

-

Determine the composition of the copolymer (the molar ratio of the two monomer units in the polymer chain, d[M₁]/d[M₂]) using an appropriate analytical technique such as ¹H NMR spectroscopy.

-

Calculate the parameters η and ξ for each experiment using the Kelen-Tüdős equation.

-

Plot η versus ξ. The data should fall on a straight line.

-

The y-intercept of the line gives -r₂/α and the slope gives r₁, where α is an arbitrary constant. The x-intercept gives r₂.

-

Visualization of Role in UV Curing

This compound is a key component in UV-curable formulations. The following diagram illustrates the logical workflow of a UV-curing process where it acts as a crosslinking monomer.

Caption: UV Curing Workflow with this compound.

Safety Information

This compound is classified as an irritant and may cause skin and eye irritation upon contact.[11][12][13] It is also considered a skin sensitizer, meaning it may cause an allergic skin reaction.[12][13] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical.[4] It is important to work in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and reactive monomer with a well-defined set of chemical and physical properties. Its ability to undergo rapid polymerization and form crosslinked networks makes it an essential building block in the development of high-performance materials for a range of advanced applications. A thorough understanding of its properties, guided by standardized experimental protocols, is crucial for its effective and safe use in research and development.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 118 ... - OECD - Google Books [books.google.co.uk]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. researchgate.net [researchgate.net]

- 4. sfdchem.com [sfdchem.com]

- 5. The Evaluation of Water Sorption/Solubility on Various Acrylic Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 7. Ecotoxicity of isosorbide acrylate and methacrylate monomers and corresponding polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04178B [pubs.rsc.org]

- 8. Oxybis(methyl-2,1-ethandiyl)diacrylat | 57472-68-1 [m.chemicalbook.com]

- 9. DPGDA (DIPROPYLENE GLYCOL DIACRYLATE) - Ataman Kimya [atamanchemicals.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 57472-68-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to Dipropylene Glycol Diacrylate (DPGDA): Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipropylene glycol diacrylate (DPGDA), a key difunctional acrylate monomer utilized in a variety of applications, including photocurable coatings, inks, adhesives, and composite materials. This document will delve into the core aspects of DPGDA, focusing on its structural formula, the isomeric variations that arise from its synthesis, and relevant physicochemical properties.

Structural Formula and Isomerism

Dipropylene glycol diacrylate (DPGDA) is not a single chemical entity but rather a mixture of isomers with the general chemical formula C₁₂H₁₈O₅ and a molecular weight of approximately 242.27 g/mol .[1][2][3] The isomeric nature of DPGDA is a direct consequence of the structure of its precursor, dipropylene glycol (DPG), which itself is a mixture of three structural isomers.[4][5]

The three isomers of dipropylene glycol are:

-

4-oxa-2,6-heptanediol

-

2-(2-hydroxy-propoxy)-propan-1-ol

-

2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol

The esterification of this mixture of diols with acrylic acid results in a corresponding mixture of dipropylene glycol diacrylate isomers. The specific composition of the isomer mixture can vary depending on the manufacturing process of the dipropylene glycol.[6]

Below are the structural formulas of the three dipropylene glycol isomers and their corresponding diacrylate derivatives:

Isomer 1: Based on 4-oxa-2,6-heptanediol

-

Dipropylene Glycol Isomer: 4-oxa-2,6-heptanediol

-

DPGDA Isomer: 1,1'-oxybis(propan-2,1-diyl) diacrylate

Isomer 2: Based on 2-(2-hydroxy-propoxy)-propan-1-ol

-

Dipropylene Glycol Isomer: 2-(2-hydroxy-propoxy)-propan-1-ol

-

DPGDA Isomer: (1-methyl-2-(prop-2-enoyloxy)ethoxy)propan-2-yl prop-2-enoate

Isomer 3: Based on 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol

-

Dipropylene Glycol Isomer: 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol

-

DPGDA Isomer: 2-(2-(prop-2-enoyloxy)propoxy)propyl prop-2-enoate

Physicochemical Properties

The physical and chemical properties of DPGDA are typically reported for the isomeric mixture. These properties make it a versatile reactive diluent in formulations curable by ultraviolet (UV) light or electron beam (EB).[7]

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Molecular Formula | C₁₂H₁₈O₅ | [1][2] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| Density | Approximately 1.07 g/cm³ | [3] |

| Boiling Point | Approximately 225 °C | [3] |

| Flash Point | Approximately 120 °C | [3] |

| Viscosity | Low | [3] |

| Solubility | Soluble in many organic solvents | [3] |

Experimental Protocols: Synthesis of Dipropylene Glycol Diacrylate

The synthesis of DPGDA is typically achieved through the direct esterification of dipropylene glycol with acrylic acid. Several methods are described in the patent literature, often focusing on improving yield and minimizing byproducts.

General Esterification Procedure

A common method involves the following steps:

-

Charging the Reactor: A reactor is charged with dipropylene glycol, an excess of acrylic acid (typically 10-15% molar excess), an acid catalyst (e.g., methanesulfonic acid or p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone or its monomethyl ether), and a solvent (e.g., cyclohexane or toluene) to facilitate azeotropic removal of water.

-

Heating and Reaction: The mixture is heated to a specific temperature range (e.g., 80-115 °C) to initiate the esterification reaction. The water produced during the reaction is continuously removed as an azeotrope with the solvent. The reaction progress is monitored by measuring the acid value of the mixture.

-

Neutralization and Washing: Once the desired acid value is reached, the reaction mixture is cooled. The excess acrylic acid and the catalyst are neutralized by washing with an alkaline solution (e.g., sodium hydroxide solution). The organic phase is then washed with a sodium chloride solution to remove residual salts and base.

-

Solvent Removal: The solvent is removed from the organic phase under reduced pressure.

-

Purification: The final product may be further purified by filtration to remove any solid impurities.

Example Protocol from Patent Literature

One patented method describes the following specific quantities and conditions:

-

Reactants: 37 wt% dipropylene glycol, 43.8 wt% acrylic acid, 2 wt% methanesulfonic acid catalyst, 500 ppm hydroquinone, 0.23 wt% hypophosphorous acid, and 16 wt% cyclohexane.

-

Reaction Conditions: The mixture is heated to 70-80 °C for 30 minutes, and then the reaction is continued at 80-91 °C for 14-16 hours.

-

Work-up: The patent describes a purification step using an adsorption tower containing macroporous adsorption resin, ion exchange resin, and active molecular sieves to remove impurities, offering a more environmentally friendly alternative to traditional washing methods.[2]

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the three isomers of dipropylene glycol and their corresponding dipropylene glycol diacrylate isomers.

Caption: Isomeric relationship between dipropylene glycol and dipropylene glycol diacrylate.

References

- 1. DPGDA (DIPROPYLENE GLYCOL DIACRYLATE) - Ataman Kimya [atamanchemicals.com]

- 2. Preparation method of DPGDA (dipropylene glycol diacrylate) - Eureka | Patsnap [eureka.patsnap.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 5. Dipropylene glycol diacrylate | C12H18O5 | CID 3034434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dipropylene glycol | 25265-71-8 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

An In-Depth Technical Guide to Dipropylene Glycol Diacrylate (CAS 57472-68-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Dipropylene Glycol Diacrylate (DPGDA), identified by CAS number 57472-68-1. DPGDA is a difunctional acrylate monomer widely utilized in various industrial applications, particularly in the formulation of ultraviolet (UV) and electron beam (EB) curable resins for coatings, inks, and adhesives. This document details its key physical and chemical characteristics, provides methodologies for its synthesis and polymerization, and outlines experimental protocols for the determination of its principal properties. The information is presented to support researchers, scientists, and professionals in the fields of materials science and chemical engineering in their understanding and application of this versatile monomer.

Chemical Identity

| Identifier | Value |

| CAS Number | 57472-68-1 |

| IUPAC Name | Oxybis(methyl-2,1-ethanediyl) diacrylate |

| Synonyms | Dipropylene glycol diacrylate, DPGDA |

| Molecular Formula | C₁₂H₁₈O₅ |

| Molecular Weight | 242.27 g/mol |

| Chemical Structure |

Physical Properties

The physical properties of Dipropylene Glycol Diacrylate are summarized in the table below. These properties are crucial for its handling, processing, and application in various formulations.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Odor | Characteristic, ester-like |

| Density | 1.049 g/cm³ at 20°C |

| Boiling Point | >200 °C (under reduced pressure)[1]; approximately 225 °C[2]; 119-121°C at 0.8 mm Hg |

| Melting Point | -86 °C[3] |

| Flash Point | 137 °C (closed cup)[3] |

| Viscosity | 6-12 cP at 25°C[4] |

| Refractive Index | 1.449 - 1.454 |

| Vapor Pressure | 0.085 Pa at 20°C |

| Water Solubility | 5.2 g/L at 20°C |

| Solubility in Organic Solvents | Soluble in alcohols, ketones, and ethers.[2] Slightly soluble in acetone and benzene. |

Chemical Properties and Reactivity

DPGDA is a highly reactive difunctional monomer due to the presence of two acrylate groups. This high reactivity is the basis for its primary application in rapid curing systems.

-

Polymerization: DPGDA readily undergoes free-radical polymerization when exposed to a source of free radicals, such as those generated by photoinitiators upon exposure to UV light or by thermal initiators.[2] This polymerization is a rapid process that converts the liquid monomer into a solid, cross-linked polymer network.[2]

-

Crosslinking: The presence of two acrylate functional groups allows DPGDA to act as a crosslinking agent, forming a three-dimensional polymer network. This crosslinked structure imparts desirable properties to the final material, such as hardness, chemical resistance, and thermal stability.[2]

-

Copolymerization: DPGDA can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of Dipropylene Glycol Diacrylate. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Viscosity

The viscosity of DPGDA is a critical parameter for its application in coatings and inks, as it influences the flow and leveling of the formulation. A suitable method for determining the kinematic viscosity is outlined in ASTM D445.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature bath

-

Timer accurate to 0.1 seconds

-

Thermometer

Procedure:

-

Ensure the viscometer is clean and dry.

-

Filter the DPGDA sample through a fine-mesh screen to remove any particulate matter.

-

Introduce the sample into the viscometer, ensuring the liquid level is between the filling marks.

-

Place the viscometer in the constant temperature bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 30 minutes.

-

Using suction or pressure, draw the liquid up through the capillary until it is above the upper timing mark.

-

Release the suction or pressure and allow the liquid to flow freely down the capillary.

-

Start the timer when the leading edge of the meniscus passes the upper timing mark and stop the timer when it passes the lower timing mark.

-

Repeat the measurement at least twice. The flow times should be within the specified repeatability of the method.

-

Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s).

-

The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ

Determination of Density

The density of DPGDA is an important property for quality control and for converting mass to volume. The ASTM D4052 standard provides a precise method for its determination.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Constant temperature bath integrated with the density meter

Procedure:

-

Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water) at the desired temperature (e.g., 20°C).

-

Ensure the sample is free of air bubbles. If necessary, degas the sample.

-

Inject the DPGDA sample into the oscillating U-tube of the density meter.

-

Allow the temperature of the sample to stabilize.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration.

-

Record the density reading from the instrument.

-

Clean the U-tube with an appropriate solvent and dry it with a stream of air before the next measurement.

Determination of Flash Point

The flash point is a critical safety parameter that indicates the lowest temperature at which the vapors of the liquid will ignite in the presence of an ignition source. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for this determination.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Heating source with controlled temperature ramp

-

Ignition source (gas flame or electric igniter)

Procedure:

-

Pour the DPGDA sample into the test cup to the specified filling mark.

-

Place the lid on the cup, ensuring a proper seal.

-

Insert the thermometer into the lid.

-

Begin heating the sample at a controlled rate (typically 5-6°C/min).

-

Stir the sample continuously at the specified speed.

-

As the temperature approaches the expected flash point, apply the ignition source at specified temperature intervals by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which a distinct flash is observed in the interior of the cup.

-

Record the barometric pressure at the time of the test to apply a correction to the observed flash point if necessary.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The OECD Guideline 103 describes several methods for its determination. The distillation method is commonly used.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

Place a measured volume of DPGDA and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus with the thermometer bulb positioned at the level of the side arm leading to the condenser.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses and collects in the receiving flask.

-

The boiling point is the temperature at which the liquid and vapor are in equilibrium under the given pressure, which is indicated by a stable temperature reading on the thermometer during distillation.

-

Record the boiling point and the atmospheric pressure.

Determination of Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a substance like DPGDA, which has a very low melting point, this is often referred to as the freezing point. The OECD Guideline 102 provides methods for this determination.

Apparatus:

-

Capillary tube melting point apparatus or a differential scanning calorimeter (DSC)

-

Sample in a solid state (if possible by cooling)

Procedure (using Capillary Tube Method):

-

If the sample is liquid at room temperature, it needs to be solidified by cooling.

-

Introduce a small amount of the solidified sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate.

-

Observe the sample through the magnifying lens.

-

The melting point is the temperature at which the first droplet of liquid appears, and the melting range is the temperature range from the initial melting to the complete liquefaction of the sample.

Synthesis and Polymerization

Synthesis of Dipropylene Glycol Diacrylate

DPGDA is typically synthesized by the direct esterification of dipropylene glycol with acrylic acid. The reaction is generally carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the acrylate monomer.

Caption: Synthesis of Dipropylene Glycol Diacrylate via Esterification.

A general laboratory-scale synthesis procedure is as follows:

-

Charge a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap with dipropylene glycol, acrylic acid (in slight excess), an acid catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and a solvent for azeotropic water removal (e.g., toluene).

-

Heat the mixture to reflux and continuously remove the water of reaction via the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected or by techniques such as titration to determine the acid value.

-

Once the reaction is complete, cool the mixture.

-

Neutralize the excess acrylic acid and the catalyst with an alkaline solution (e.g., sodium carbonate solution).

-

Wash the organic layer with brine to remove residual salts and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent and any unreacted starting materials under reduced pressure to yield the purified Dipropylene Glycol Diacrylate.

UV Curing of Dipropylene Glycol Diacrylate

DPGDA is a key component in UV-curable formulations. The curing process involves the rapid polymerization and crosslinking of the monomer upon exposure to UV radiation in the presence of a photoinitiator.

Caption: Experimental Workflow for UV Curing and Characterization of DPGDA.

Experimental Workflow for UV Curing and Characterization:

-

Formulation: Prepare a UV-curable formulation by mixing DPGDA with a suitable photoinitiator (e.g., 1-5 wt%). Other additives such as pigments, fillers, or stabilizers can also be incorporated depending on the desired properties of the final product.

-

Coating Application: Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a suitable technique such as spin coating, bar coating, or spray coating to achieve a uniform thickness.

-

UV Curing: Expose the coated substrate to a UV light source (e.g., a mercury vapor lamp) with a specific intensity and for a defined duration. The UV energy initiates the photopolymerization process, leading to the rapid curing of the film.

-

Characterization of the Cured Film:

-

Degree of Conversion: The extent of polymerization can be determined using Fourier-transform infrared (FT-IR) spectroscopy by monitoring the disappearance of the acrylate double bond absorption peak (typically around 810 cm⁻¹ and 1635 cm⁻¹).

-

Thermal Properties: The glass transition temperature (Tg) of the cured polymer can be measured using Differential Scanning Calorimetry (DSC), which provides information about the thermal stability of the material.

-

Mechanical Properties: The hardness of the cured film can be assessed using techniques like pencil hardness or nanoindentation. Adhesion to the substrate can be evaluated using cross-hatch adhesion tests.

-

Applications

Due to its fast curing speed, low viscosity, and good performance properties, DPGDA is used in a wide range of applications, including:

-

Coatings: Wood coatings, plastic coatings, and overprint varnishes.

-

Inks: Screen printing inks, flexographic inks, and inkjet inks.

-

Adhesives: Pressure-sensitive adhesives and structural adhesives.

-

3D Printing: As a component in photopolymer resins for stereolithography (SLA) and other 3D printing technologies.

Safety and Handling

DPGDA is a reactive chemical and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[3] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment, including gloves and safety glasses, should be worn when handling this material.

Conclusion

Dipropylene Glycol Diacrylate (CAS 57472-68-1) is a versatile and widely used difunctional acrylate monomer. Its well-characterized physical and chemical properties, particularly its high reactivity and low viscosity, make it an essential component in the formulation of high-performance UV/EB curable materials. This technical guide provides a comprehensive resource for researchers and professionals, summarizing its key characteristics and providing detailed experimental protocols for its analysis. A thorough understanding of these properties and methodologies is crucial for the effective and safe utilization of DPGDA in various industrial and research applications.

References

Molecular weight and formula of Oxybis(methyl-2,1-ethanediyl) diacrylate

An In-depth Technical Guide to Oxybis(methyl-2,1-ethanediyl) diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a monomer widely utilized in polymer chemistry. While its primary applications are in industrial settings, its potential use in the formulation of hydrogels for biomedical applications, such as drug delivery and tissue engineering, is an emerging area of interest for researchers.

Core Chemical Information

This compound, also known as dipropylene glycol diacrylate (DPGDA), is a difunctional acrylate monomer. Its chemical structure consists of a dipropylene glycol ether core with acrylate groups at both ends. This structure allows it to readily undergo polymerization upon exposure to ultraviolet (UV) or electron beam (EB) radiation, forming cross-linked polymer networks.

| Identifier | Value |

| Chemical Formula | C₁₂H₁₈O₅[1][2][3][4] |

| Molecular Weight | 242.27 g/mol [1][5][6][7] |

| CAS Number | 57472-68-1[1][2][5][6] |

Physicochemical Properties

The physical and chemical properties of this compound make it suitable for a variety of applications, from high-performance coatings to potentially biocompatible materials.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[5] |

| Boiling Point | 119-121°C at 0.8 mm Hg[6][8] |

| Density | Approximately 1.049 - 1.05 g/cm³ |

| Viscosity (at 25°C) | 5-15 cps[2][9] |

| Solubility | Soluble in common organic solvents like alcohols, ethers, and aromatic hydrocarbons.[5] |

| Purity | Typically ≥95%[1][2] |

Potential Application in Drug Delivery: A General Experimental Workflow

While specific experimental protocols for this compound in drug delivery are not widely published, a general workflow for the development and characterization of a diacrylate-based hydrogel for drug delivery is presented below. This protocol is based on established methodologies in the field of biomaterials science.

Experimental Protocol: Hydrogel Formulation and Characterization

-

Hydrogel Synthesis :

-

Prepare a precursor solution by dissolving this compound in a biocompatible solvent (e.g., phosphate-buffered saline with a small amount of a co-solvent if necessary).

-

Add a photoinitiator (e.g., Irgacure 2959) to the solution at a concentration of 0.5-1% (w/w).

-

Introduce the therapeutic agent (drug) to be encapsulated into the precursor solution and mix thoroughly.

-

Transfer the solution into a mold of the desired shape and size.

-

Expose the mold to UV light of a specific wavelength and intensity for a defined period to induce photopolymerization and hydrogel formation.

-

-

Physicochemical Characterization :

-

Swelling Behavior : Immerse the prepared hydrogel in a relevant buffer solution (e.g., PBS at 37°C) and measure its weight at regular intervals until equilibrium is reached to determine the swelling ratio.

-

Mechanical Testing : Perform compression or tensile tests to determine the mechanical properties of the hydrogel, such as Young's modulus and compressive strength.

-

Drug Loading and Encapsulation Efficiency : Dissolve a known amount of the drug-loaded hydrogel in a suitable solvent and quantify the drug content using techniques like UV-Vis spectroscopy or HPLC.

-

-

In Vitro Drug Release Study :

-

Place the drug-loaded hydrogel in a release medium (e.g., PBS at 37°C) with constant agitation.

-

At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantify the drug concentration in the collected aliquots to determine the cumulative drug release profile over time.

-

-

Biocompatibility Assessment :

-

Conduct in vitro cytotoxicity assays (e.g., MTT or LDH assay) using relevant cell lines to evaluate the biocompatibility of the hydrogel.

-

Further in vivo studies may be required to assess the material's biocompatibility in a living organism.

-

Below is a diagram illustrating the logical workflow for evaluating a diacrylate-based hydrogel for drug delivery applications.

References

- 1. This compound | 57472-68-1 | Benchchem [benchchem.com]

- 2. watson-int.com [watson-int.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. mascotchem.com [mascotchem.com]

- 5. China this compound With CAS 57472-68-1 factory and manufacturers | Unilong [unilongmaterial.com]

- 6. Oxybis(methyl-2,1-ethandiyl)diacrylat | 57472-68-1 [m.chemicalbook.com]

- 7. This compound(57472-68-1) IR Spectrum [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. warshel.com [warshel.com]

A Technical Guide to the Synthesis of High-Purity Dipropylene Glycol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity dipropylene glycol diacrylate (DPGDA). DPGDA is a crucial difunctional monomer widely utilized in applications such as photocurable coatings, printing inks, adhesives, and composite materials.[1] The synthesis of high-purity DPGDA is paramount to ensure consistent performance and desirable properties in the final cured products.

Core Synthesis Pathway: Direct Esterification

The most prevalent industrial method for synthesizing DPGDA is the direct esterification of dipropylene glycol (DPG) with acrylic acid.[1] This process involves a catalyzed reaction, typically carried out with azeotropic removal of water to drive the equilibrium towards the product. The synthesis can be broadly categorized into three main stages: esterification, neutralization, and purification.

Esterification Reaction

The fundamental reaction involves the esterification of the two hydroxyl groups of dipropylene glycol with acrylic acid molecules to form dipropylene glycol diacrylate and water. To achieve a high degree of conversion, an excess of acrylic acid is commonly used.[1]

The reaction is typically conducted in the presence of several key components:

-

Catalyst: Strong acids are used to catalyze the esterification. Common examples include p-toluenesulfonic acid (p-TSA), methanesulfonic acid, and sulfuric acid.[1][2]

-

Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. Therefore, inhibitors such as hydroquinone (HQ), p-hydroxyanisole (MEHQ), and phenol are essential to prevent the undesired polymerization of acrylic acid and the DPGDA product.[1]

-

Solvent: An organic solvent that forms an azeotrope with water, such as toluene, cyclohexane, or heptane, is used to facilitate the removal of water produced during the reaction, thereby shifting the reaction equilibrium towards the formation of the diacrylate ester.[3][4]

-

Antioxidant: Antioxidants like sodium hypophosphite or hypophosphorous acid may be added to further prevent polymerization.[3][5]

The esterification is typically carried out at temperatures ranging from 70°C to 120°C, with reaction times varying from 6 to 16 hours.[3][4] The progress of the reaction is monitored by measuring the acid number of the reaction mixture, which decreases as the acrylic acid is consumed.[3]

Logical Workflow for DPGDA Synthesis

Caption: General workflow for the synthesis of high-purity DPGDA.

Neutralization

Following the esterification, the reaction mixture contains the DPGDA product, unreacted acrylic acid, the acid catalyst, polymerization inhibitor, and the solvent. The excess acrylic acid and the acidic catalyst must be removed. This is typically achieved by neutralizing the mixture with a base, such as a sodium hydroxide solution.[3] This step converts the acidic components into their corresponding salts.

Purification

The purification of DPGDA is a critical multi-step process to achieve the high purity required for its applications. A common "clean production" method avoids extensive water washing, which can generate significant amounts of organic wastewater.[2][3]

A typical purification sequence involves:

-

Adsorption of Salts: After neutralization, an adsorbent like magnesium polysilicate is added to the mixture to adsorb the salts formed.[2][3]

-

Filtration: The solid adsorbent and the adsorbed salts are then removed by press filtration.[3]

-

Dehydration and Desolventization: The filtrate is subjected to reduced pressure distillation to remove any remaining water and the azeotropic solvent.[3] The recovered solvent can often be recycled for subsequent batches.

-

Decolorization and Final Drying: To further purify and decolorize the product, materials such as alkaline calcium bentonite and calcium oxide are added. These agents also remove trace amounts of water and acids.[2][3]

-

Final Filtration: A final press filtration step yields the clear, high-purity dipropylene glycol diacrylate product.[3]

An alternative purification method involves the use of exchange resins to adsorb and remove unreacted acrylic acid and the catalyst, which also minimizes the production of wastewater.[1]

Quantitative Data from Synthesis Examples

Table 1: Reactant and Catalyst Ratios for DPGDA Synthesis

| Parameter | Example 1 | Example 2 |

| Dipropylene Glycol (mol) | 1 | 1 |

| Acrylic Acid (mol) | 2.2-2.3 | 2.2-2.3 |

| Catalyst | p-Toluenesulfonic Acid | Methanesulfonic Acid |

| Solvent | Toluene | Cyclohexane |

| Polymerization Inhibitor | MEHQ | p-Hydroxyanisole |

| Antioxidant | Sodium Hypophosphite | Sodium Hypophosphite |

Data compiled from patent literature.[3]

Table 2: Reaction Conditions and Product Specifications

| Parameter | Example 1 | Example 2 |

| Reaction Conditions | ||

| Temperature (°C) | 98-110 | 80-85 |

| Reaction Time (hours) | 6-8 | 10-12 |

| Product Specifications | ||

| Ester Content (%) | ≥ 98 | ≥ 98.3 |

| Acid Number (mgKOH/g) | ≤ 1 | 0.15 |

| Color (APHA) | ≤ 50 | 40 |

| Water Content (%) | ≤ 0.2 | 0.1 |

| Viscosity (cps @ 25°C) | - | 10 |

| Yield (%) | 98.30 | 93.80 |

Data compiled from patent literature.[3][5]

Experimental Protocols

Below are detailed experimental protocols based on examples found in the technical literature.

Protocol 1: DPGDA Synthesis with p-Toluenesulfonic Acid Catalyst

1. Esterification:

- Charge a 3000L reactor with 1100 kg of toluene, 535 kg of dipropylene glycol, 635 kg of acrylic acid, 1 kg of MEHQ, 2 kg of cupric chloride, 4 kg of sodium hypophosphite, and 50 kg of p-toluenesulfonic acid.[3]

- Begin stirring and continuously sparge compressed air through the mixture from the bottom of the reactor.[3]

- Heat the reactor to 98-110°C to initiate reflux dehydration. Maintain the reaction for 6-8 hours, with a still temperature of 110-120°C.[3]

- Monitor the reaction until water is no longer being removed and the acid number is in the range of 20-25 mgKOH/g.[3]

- Cool the reactor to 60°C.[3]

2. Neutralization and Washing:

- Add 200 kg of a 5% salt solution and stir. Allow the layers to separate and drain the lower aqueous layer.[3]

3. Purification:

- Subject the organic layer to reduced pressure distillation (vacuum > -0.098 MPa) at 50-98°C to remove the solvent.[3]

- Perform a press filtration to obtain a clear product.[3]

- The final product should have an ester content of approximately 98.5%, an acid number of 0.15 mgKOH/g, a color of 50 APHA, and a water content of 0.1%. The yield is approximately 94.49%.[3]

Protocol 2: Clean Production Method with Adsorbent Purification

1. Esterification:

- Charge a 3000L reactor with 585 kg of cyclohexane, 670 kg of dipropylene glycol, 800 kg of acrylic acid, 6 kg of p-hydroxyanisole, 3 kg of sodium hypophosphite, and 30 kg of methanesulfonic acid.[2]

- Begin stirring and continuously sparge compressed air into the reactor.[2]

- Heat to 80-85°C to commence reflux dehydration. The reaction is maintained for 10-12 hours with a kettle temperature of 85-92°C.[2]

- The reaction is considered complete when water is no longer evolved and the acid number is between 20-35 mgKOH/g. Cool the mixture to 40°C.[2]

2. Neutralization and Adsorption:

- Add 32 kg of sodium hydroxide (flake) and 75 kg of water, and stir for 30 minutes.[3]

- Add 6.5 kg of magnesium polysilicate and stir for an additional 30 minutes to allow for adsorption.[3]

3. Purification:

- Distill off the water and solvent under reduced pressure (> -0.098 MPa) at a temperature of 50-95°C.[3]

- Perform a press filtration to remove the solid adsorbents and salts.[3]

- For further purification, add 60 kg of alkaline calcium bentonite and 25 kg of calcium oxide to the filtrate. Stir for 30 minutes.[3]

- Circulate the mixture through a press filter until the product is clear.[3]

- The resulting product has an ester content of >98%, an acid number of ≤1 mgKOH/g, and a color of ≤50 APHA. The yield is approximately 98.30%.[3]

Experimental Workflow for Clean DPGDA Production

References

- 1. Preparation method of DPGDA (dipropylene glycol diacrylate) - Eureka | Patsnap [eureka.patsnap.com]

- 2. Clean production method of dipropylene glycol diacrylate (DPGDA) or tripropylene glycol diacrylate (TPGDA) - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102491896B - Clean production method of dipropylene glycol diacrylate (DPGDA) or tripropylene glycol diacrylate (TPGDA) - Google Patents [patents.google.com]

- 4. CN106748762A - A kind of preparation method of propylene glycol diacrylate - Google Patents [patents.google.com]

- 5. CN102491896A - Clean production method of dipropylene glycol diacrylate (DPGDA) or tripropylene glycol diacrylate (TPGDA) - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Dipropylene Glycol Diacrylate (DPGDA) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Dipropylene Glycol Diacrylate (DPGDA) in a variety of common laboratory solvents. Understanding the solubility characteristics of DPGDA is crucial for its effective use in research, development, and manufacturing applications, particularly in the fields of polymer chemistry, coatings, inks, and drug delivery systems.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. Miscibility, on the other hand, describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. For the purposes of this guide, "soluble" or "miscible" indicates that DPGDA can be mixed with the solvent to form a single, clear liquid phase under typical laboratory conditions.

Quantitative and Qualitative Solubility Data of DPGDA

The following table summarizes the available quantitative and qualitative solubility data for DPGDA in common laboratory solvents. It is important to note that while DPGDA exhibits broad miscibility with many organic solvents, precise quantitative solubility data is not always readily available in published literature.

| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility of DPGDA | Notes |

| Water | Water | H₂O | 5.2 g/L[1] - 15.3 g/L[2] | Solubility of water in DPGDA is 16.7 g/L.[2] |

| Alcohols | Ethanol | C₂H₅OH | Miscible[3] | DPGDA is generally miscible with most common alcohols. |

| Methanol | CH₃OH | Miscible[3] | ||

| Isopropanol | C₃H₈O | Miscible | Inferred from general statements about alcohol miscibility. | |

| Ketones | Acetone | C₃H₆O | Miscible[3] | DPGDA shows good solubility in ketonic solvents. |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Miscible | Inferred from general statements about ketone miscibility. | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible[3] | DPGDA is readily miscible with common ester solvents. |

| Butyl Acetate | C₆H₁₂O₂ | Miscible | Inferred from general statements about ester miscibility. | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Miscible | Inferred from general statements about organic solvent miscibility. |

| Xylene | C₈H₁₀ | Miscible | Inferred from general statements about organic solvent miscibility. | |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Immiscible/Poorly Soluble | As a polar molecule, DPGDA is expected to have low solubility in non-polar aliphatic hydrocarbons. |

| Heptane | C₇H₁₆ | Immiscible/Poorly Soluble | Similar to hexane, low solubility is expected. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[3] | DPGDA is generally miscible with ether solvents. |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | Inferred from general statements about ether miscibility. |

Experimental Protocol for Determining DPGDA Solubility/Miscibility

For applications requiring precise solubility data, the following experimental protocol, based on established methodologies, can be employed.

Objective:

To determine the qualitative miscibility or quantitative solubility of DPGDA in a given solvent at a specified temperature.

Materials:

-

Dipropylene Glycol Diacrylate (DPGDA) of known purity

-

Selected laboratory solvent(s) of analytical grade

-

Calibrated balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Vortex mixer

-

Glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of DPGDA.

Procedure:

-

Preparation of Stock Solutions (for quantitative analysis):

-

Prepare a series of standard solutions of DPGDA in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation (for solubility determination):

-

Accurately weigh an excess amount of DPGDA and add it to a known volume of the solvent in a glass vial. The use of excess solute ensures that a saturated solution is formed.

-

For qualitative miscibility, add DPGDA to the solvent in various ratios (e.g., 1:9, 1:1, 9:1 by volume) in separate vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Observation and Separation:

-

After equilibration, visually inspect the vials.

-

Miscible: If a single, clear liquid phase is observed in all proportions (for miscibility testing).

-

Immiscible: If two distinct liquid layers are present.

-

Partially Soluble/Saturated: If a solid phase (undissolved DPGDA) remains in equilibrium with the liquid phase.

-

-

For saturated solutions, carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved DPGDA.

-

-

Quantitative Analysis:

-

Analyze the filtered supernatant using a suitable analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC) to determine the concentration of DPGDA.

-

Use the previously generated calibration curve to quantify the concentration of DPGDA in the saturated solution.

-

-

Data Presentation:

-

Express the quantitative solubility in appropriate units, such as grams of DPGDA per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

-

Signaling Pathways and Logical Relationships

The concept of "like dissolves like" is a fundamental principle governing solubility. This can be visualized as a logical relationship:

Caption: "Like Dissolves Like" principle for DPGDA solubility.

Conclusion

Dipropylene Glycol Diacrylate is a versatile monomer that demonstrates excellent solubility and miscibility with a wide range of common polar organic solvents, including alcohols, ketones, and esters. Its solubility in water is limited. For applications requiring precise solubility values, it is recommended to perform experimental determinations following a standardized protocol. The information and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with DPGDA.

References

In-Depth Technical Guide: Toxicological Profile and Health Effects of Dipropylene Glycol Diacrylate (DPGDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol diacrylate (DPGDA) is a difunctional acrylate monomer utilized in a variety of applications, including ultraviolet (UV) curable inks, coatings, and adhesives.[1] Its rapid polymerization upon exposure to UV light makes it a valuable component in these formulations. However, its chemical reactivity also raises toxicological concerns, particularly regarding skin sensitization and irritation. This technical guide provides a comprehensive overview of the available toxicological data and known health effects of DPGDA to support preliminary research and safety assessments.

Toxicological Data Summary

The toxicological profile of DPGDA has been evaluated across a range of endpoints, from acute toxicity to chronic effects. The following tables summarize the key quantitative data available.

Table 1: Acute Toxicity of DPGDA

| Endpoint | Species | Route | Value | Guideline | Citation |

| LD50 | Rat | Oral | 4,600 mg/kg | - | [2] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | OECD 402 | [3][4] |

| LC50 | Rat | Inhalation | No mortality at saturated vapor (7 hours) | - | [4] |

Interpretation: DPGDA exhibits low acute toxicity via oral and dermal routes.[4][5] Inhalation of a saturated vapor-air mixture for 7 hours did not result in mortality in animal studies, suggesting a low acute hazard from inhalation.[4]

Table 2: Irritation and Sensitization Profile of DPGDA

| Endpoint | Species | Result | Guideline | Citation |

| Skin Irritation | Rabbit | Irritant | OECD 404 | [4] |

| Eye Irritation | Rabbit | Causes serious eye damage | OECD 405 | [1][4] |

| Skin Sensitization | Mouse | Sensitizing | OECD 429 (LLNA) | [4] |

Interpretation: DPGDA is classified as a skin irritant and can cause serious eye damage.[1][4] It is also a skin sensitizer, meaning it can elicit an allergic skin reaction upon repeated or prolonged contact.[2]

Table 3: Genotoxicity of DPGDA

| Assay | Test System | Metabolic Activation | Result | Guideline | Citation |

| Ames Test | Salmonella typhimurium | With and without | Not mutagenic | - | [4] |

| Gene Mutation | Mammalian Cells | - | Mutagenic | - | [4] |

| In vivo study | Mammals | - | Not mutagenic | - | [4] |

Interpretation: The available data on the mutagenicity of DPGDA are inconsistent. While it was not found to be mutagenic in bacterial reverse mutation assays (Ames test), it did show mutagenic activity in a mammalian cell culture system.[4] However, in vivo studies in mammals did not show evidence of mutagenicity.[4]

Table 4: Reproductive and Developmental Toxicity of DPGDA

| Endpoint | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Guideline | Citation |

| Reproductive Toxicity | - | - | No indication of fertility impairment (based on animal studies of similar substances) | - | [4] |

| Developmental Toxicity | Rat | - | No indications of teratogenic effects (based on animal studies of similar substances) | - | [4] |

Interpretation: Based on studies of structurally similar compounds, DPGDA is not expected to impair fertility or cause developmental or teratogenic effects.[4][5]

Experimental Protocols

The toxicological evaluation of DPGDA has generally followed internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Dermal Toxicity (as per OECD 402)

-

Test Principle: To assess the potential of a substance to cause toxicity when applied to the skin in a single dose.

-

Species: Rabbit.

-

Procedure: A single dose of DPGDA is applied to a shaved area of the rabbit's skin (at least 10% of the body surface area). The application site is covered with a porous gauze dressing and a non-irritating tape. The exposure period is 24 hours.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Skin Irritation (as per OECD 404)

-

Test Principle: To evaluate the potential of a substance to cause reversible inflammatory changes in the skin.

-

Species: Rabbit.

-

Procedure: A small amount of DPGDA (0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

-

Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Eye Irritation (as per OECD 405)

-

Test Principle: To assess the potential of a substance to cause injury to the eye.

-

Species: Rabbit.

-

Procedure: A single dose of DPGDA (0.1 mL) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The lesions are scored according to a standardized scale.

-

Data Analysis: The scores are used to classify the substance's eye irritation potential.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)

-

Test Principle: To determine the potential of a substance to induce a proliferative response in draining lymph nodes, which is indicative of a skin sensitization response.

-

Species: Mouse.

-

Procedure: DPGDA is applied to the dorsal surface of the mouse's ear for three consecutive days. On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

-

Observations: Three days after the injection, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured.

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Visualizations

Experimental Workflow for Skin Sensitization (LLNA)

Caption: Workflow for the Local Lymph Node Assay (LLNA) for skin sensitization testing.

Proposed Signaling Pathway for DPGDA-Induced Skin Sensitization

The primary mechanism by which small molecules like DPGDA induce skin sensitization is through a process called haptenation. This involves the covalent binding of the chemical (hapten) to endogenous skin proteins, forming an immunogenic complex.

References

Understanding the function of the ether linkage in DPGDA polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dipropylene glycol diacrylate (DPGDA) is a widely utilized difunctional acrylate monomer in the formulation of polymers for a diverse range of applications, from industrial coatings and inks to advanced materials in drug delivery systems. Its popularity stems from a unique combination of properties, including low viscosity, high reactivity, and the ability to form flexible yet durable crosslinked networks.[1] At the heart of these desirable characteristics lies a seemingly simple structural feature: the ether linkage within its backbone. This technical guide delves into the critical function of this ether linkage, providing a comprehensive overview of its impact on the physicochemical properties of DPGDA polymers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Structural Significance of the Ether Linkage

The molecular structure of DPGDA, characterized by two acrylate groups connected by a dipropylene glycol spacer, inherently incorporates two ether linkages. This is in contrast to simple aliphatic diacrylates such as 1,6-hexanediol diacrylate (HDDA), which possess a purely hydrocarbon backbone between the functional groups. This distinction is paramount in dictating the final properties of the cured polymer.

The presence of the C-O-C ether bond introduces a higher degree of rotational freedom and flexibility into the polymer backbone compared to a C-C bond.[2] This increased segmental mobility has a profound influence on several key polymer characteristics.

Impact on Mechanical Properties

The flexibility imparted by the ether linkage directly translates to the mechanical behavior of the crosslinked DPGDA polymer. When compared to a non-ether-containing analogue like HDDA, DPGDA-based polymers exhibit a distinct balance of properties.

A study comparing different reactive diluents in an acrylate-based resin for 3D printing provides valuable quantitative insight.[3] While a more rigid trifunctional acrylate (TMPTA) resulted in the highest tensile strength and Young's modulus, the comparison between the difunctional DPGDA and HDDA is particularly revealing. In a urethane acrylate (UA) resin system, the formulation with DPGDA showed a higher ultimate tensile strength (23.96 MPa) and elongation at break (10.67%) compared to the HDDA-containing formulation (22.94 MPa and 9.29%, respectively).[3] This suggests that the ether linkage in DPGDA contributes to an enhanced ability to withstand stress and deform without fracturing.

Furthermore, the Izod impact resistance, a measure of a material's ability to absorb energy during fracture, was higher for the UA-DPGDA formulation (11.5 kJ/m²) than for the UA-HDDA formulation (9.9 kJ/m²).[3] This highlights the role of the ether linkage in improving the toughness of the resulting polymer. The flexible nature of the ether bond allows for more efficient energy dissipation upon impact.[3]

Table 1: Comparison of Mechanical Properties of UV-Cured Urethane Acrylate (UA) Resins with DPGDA and HDDA [3]

| Reactive Diluent | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Izod Impact Resistance (kJ/m²) |

| DPGDA | 23.96 | 10.67 | 220.33 | 11.5 |

| HDDA | 22.94 | 9.29 | 235.77 | 9.9 |

Influence on Thermal Properties

The glass transition temperature (Tg) is a critical parameter for polymers, defining the transition from a rigid, glassy state to a more flexible, rubbery state. The increased rotational freedom endowed by the ether linkage in DPGDA polymers generally leads to a lower glass transition temperature compared to analogous aliphatic acrylate polymers with the same crosslink density.[4][5] This is because less thermal energy is required to induce segmental motion in the polymer chains.

Role in Hydrolytic Stability and Biocompatibility

For applications in drug development and biomedical devices, the stability of the polymer in aqueous environments and its interaction with biological systems are of utmost importance. Ether linkages are known for their excellent hydrolytic stability.[6] Compared to ester linkages, which are susceptible to hydrolysis, the C-O-C bond is significantly more resistant to cleavage in the presence of water, acids, or bases.[6][7] This inherent stability makes polymers containing ether linkages, like those derived from DPGDA, suitable for applications requiring long-term performance in physiological conditions.

Furthermore, polyethers, in general, exhibit good biocompatibility.[8] The inert nature of the ether bond contributes to reduced interactions with biological components, minimizing potential adverse reactions.[8] This property is crucial for the design of drug delivery vehicles, where the carrier material should be non-toxic and not elicit an immune response.[9]

Experimental Protocols

Photopolymerization of DPGDA Films

This protocol describes the preparation of crosslinked DPGDA films for mechanical and thermal analysis.

Materials:

-

Dipropylene glycol diacrylate (DPGDA)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., dichloromethane, for cleaning)

-

Glass slides

-

Spacers of desired thickness (e.g., 250 µm)

-

UV curing system with controlled intensity (e.g., 365 nm wavelength)

Procedure:

-

Prepare a solution of DPGDA with a specific concentration of photoinitiator (e.g., 1-3 wt% DMPA). Ensure complete dissolution of the photoinitiator by stirring in the dark.

-

Assemble a mold by placing two glass slides on top of each other, separated by spacers at the edges to define the film thickness.

-

Carefully inject the DPGDA/photoinitiator mixture into the space between the glass slides, avoiding the introduction of air bubbles.

-

Expose the mold to UV radiation for a specified time and at a controlled intensity. The curing time and intensity will depend on the photoinitiator concentration and the desired degree of conversion.

-

After curing, carefully separate the glass slides to retrieve the crosslinked DPGDA film.

-

Post-cure the film if necessary to ensure complete reaction of the acrylate groups. This can be done by further exposure to UV light or by thermal treatment.

-

Cut the film into desired geometries for subsequent characterization (e.g., dog-bone shape for tensile testing).

Characterization of Mechanical Properties

Tensile Testing:

-

Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").[3]

-

Instrument: Universal Testing Machine.

-

Procedure: Dog-bone shaped specimens are clamped into the grips of the machine and pulled apart at a constant crosshead speed (e.g., 5 mm/min) until they fracture.[3] The load and displacement are recorded to determine the ultimate tensile strength, Young's modulus, and elongation at break.

Impact Resistance:

-

Standard: ASTM D256 ("Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics").[3]

-

Instrument: Izod Impact Tester.

-

Procedure: A notched specimen is clamped in a vertical position and struck by a swinging pendulum. The energy absorbed by the specimen during fracture is measured and reported as the Izod impact resistance.

Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC):

-

Instrument: Differential Scanning Calorimeter.

-

Procedure: A small sample of the cured polymer is heated at a constant rate in a controlled atmosphere. The heat flow into or out of the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Visualizations

Logical Relationship of Ether Linkage to Polymer Properties

Caption: The influence of the ether linkage in DPGDA on key polymer properties.

Experimental Workflow for DPGDA Polymer Characterization

Caption: Workflow for the synthesis and characterization of DPGDA polymers.

Conclusion

The ether linkage in the backbone of dipropylene glycol diacrylate is a pivotal structural element that profoundly influences the properties of the resulting polymers. Its presence enhances flexibility and toughness, leading to materials with superior impact resistance compared to their aliphatic counterparts. While contributing to a lower glass transition temperature, the ether linkage provides excellent hydrolytic stability and biocompatibility, making DPGDA-based polymers attractive candidates for demanding applications, including in the field of drug delivery. Understanding the fundamental role of this linkage allows for the rational design and formulation of polymers with tailored properties to meet the specific requirements of advanced technological applications.

References

- 1. Uv curable monomer DGPDA Cas No 57472-68-1 [sinocurechem.com]

- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Cross-linking and Tg | Practical Coatings Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. andersondevelopment.com [andersondevelopment.com]

- 7. specialchem.com [specialchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oxybis(methyl-2,1-ethanediyl) diacrylate in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the use of Oxybis(methyl-2,1-ethanediyl) diacrylate, also commonly known as Dipropylene Glycol Diacrylate (DPGDA), in photopolymerization. DPGDA is a versatile difunctional acrylate monomer frequently utilized as a reactive diluent to reduce viscosity and enhance the flexibility and adhesion of UV-curable resins. Its applications span various fields, including dental composites, biocompatible materials, 3D printing, and coatings.

Overview of DPGDA in Photopolymerization

DPGDA's primary role in photopolymerizable systems is to act as a reactive diluent, effectively lowering the viscosity of highly viscous oligomers, such as urethane acrylates or Bis-GMA, to improve handling and processability.[1][2] Its bifunctional nature allows it to crosslink within the polymer network upon exposure to a light source, contributing to the final mechanical properties of the cured material.[3] By adjusting the concentration of DPGDA, researchers can tailor properties such as flexibility, hardness, and adhesion to suit specific application needs.

A typical photopolymerization process involves the following key components:

-

Oligomer: The backbone of the polymer network, providing the primary mechanical and chemical properties.

-

Monomer (DPGDA): A reactive diluent to control viscosity and modify the properties of the cured material.

-

Photoinitiator: A compound that absorbs light at a specific wavelength and generates reactive species (free radicals or cations) to initiate polymerization.

-

Additives: Stabilizers, pigments, or other modifiers to enhance specific characteristics of the resin.

The process is initiated by exposing the liquid resin formulation to a light source of appropriate wavelength and intensity, which triggers the rapid conversion of the liquid resin into a solid, crosslinked polymer.

Application in Stereolithography (SLA) 3D Printing

In stereolithography, DPGDA is a valuable component for formulating resins with desirable viscosity and mechanical properties for high-resolution 3D printing. It can be blended with various oligomers, such as urethane acrylates, to create tough and flexible materials.

Experimental Protocol: Preparation and Curing of a DPGDA-Based SLA Resin

This protocol describes the preparation of a simple two-part system consisting of a urethane acrylate oligomer and DPGDA, followed by UV curing.

Materials:

-

Urethane Acrylate Oligomer (e.g., aliphatic difunctional urethane acrylate)

-

This compound (DPGDA)

-

Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

-

Mixing container and a magnetic stirrer or a dual asymmetric centrifuge mixer

-

SLA 3D printer or a UV curing chamber with a controlled wavelength and intensity light source (e.g., 385-405 nm)

Procedure:

-

Formulation Preparation: In a light-blocking container, combine the urethane acrylate oligomer and DPGDA in the desired weight ratio (see Table 1 for examples). Mix thoroughly using a magnetic stirrer or a dual asymmetric centrifuge mixer until a homogeneous solution is obtained.

-

Photoinitiator Addition: Add the photoinitiator to the mixture. A typical concentration ranges from 0.5 to 4.0 wt% of the total resin weight.[3] Continue mixing until the photoinitiator is completely dissolved. To facilitate dissolution, the mixture can be gently warmed (e.g., to 60-80°C).

-

Degassing: If necessary, degas the resin mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the final cured part.

-

Photopolymerization (Curing):

-

For 3D Printing: Transfer the resin to the vat of an SLA 3D printer. The printing parameters, such as layer thickness and exposure time, will need to be optimized for the specific resin formulation and printer. A typical light source wavelength for SLA is in the range of 385-405 nm.

-